molecular formula C12H16N2O3 B8226462 2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbaldehyde

2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbaldehyde

Cat. No. B8226462
M. Wt: 236.27 g/mol
InChI Key: JWURLOWFGMUYHX-UHFFFAOYSA-N
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Patent
US09266883B2

Procedure details

To a solution of 6-bromo-7-(dimethoxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine (intermediate 12, 15.0 g, 52.2 mmol) in THF (400 ml) at −78° C. under argon, was added MeLi (1.6 M in Et2O, 32.6 ml, 52.2 mmol), the solution was stirred for 5 min, then n-BuLi (1.6 M in hexane, 35.9 ml, 57.5 mmol) was added slowly and the solution was stirred for 20 min. THF (100 ml) was added to the reaction at −78° C. Subsequently, n-BuLi (1.6 M in hexane, 49.0 ml, 78 mmol) was added and the reaction mixture was stirred for 20 min, then again n-BuLi (1.6 M in hexane, 6.53 ml, 10.45 mmol) was added and the mixture was stirred for 10 min at −78° C. DMF (2.10 ml, 27.2 mmol) was added and the reaction mixture was stirred at −78° C. for 45 min, then it was allowed to warm to room temperature, poured into sat. aq. NH4Cl and extracted twice with DCM. The combined organic phases were dried over Na2SO4, filtered and evaporated to give the title compound as an orange oil. (UPLC-MS 3) tR 0.63 min; ESI-MS 237.2 [M+H]+.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
32.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
35.9 mL
Type
reactant
Reaction Step Three
Quantity
49 mL
Type
reactant
Reaction Step Four
Quantity
6.53 mL
Type
reactant
Reaction Step Five
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[N:10][C:11]=1[CH:12]([O:15][CH3:16])[O:13][CH3:14])[NH:8][CH2:7][CH2:6][CH2:5]2.[Li]C.[Li]CCCC.CN([CH:27]=[O:28])C.[NH4+].[Cl-]>C1COCC1>[CH3:14][O:13][CH:12]([O:15][CH3:16])[C:11]1[C:2]([CH:27]=[O:28])=[CH:3][C:4]2[CH2:5][CH2:6][CH2:7][NH:8][C:9]=2[N:10]=1 |f:4.5|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=C2CCCNC2=NC1C(OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2CCCNC2=NC1C(OC)OC
Name
Quantity
32.6 mL
Type
reactant
Smiles
[Li]C
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
35.9 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
49 mL
Type
reactant
Smiles
[Li]CCCC
Step Five
Name
Quantity
6.53 mL
Type
reactant
Smiles
[Li]CCCC
Step Six
Name
Quantity
2.1 mL
Type
reactant
Smiles
CN(C)C=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred for 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 min at −78° C
Duration
10 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at −78° C. for 45 min
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted twice with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(C1=NC=2NCCCC2C=C1C=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.